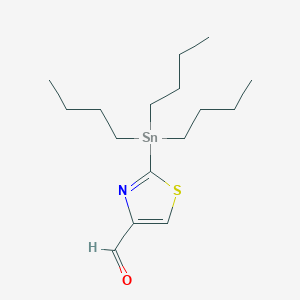
2-(Tributylstannyl)thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is an organotin compound that features a thiazole ring substituted with a tributylstannyl group and an aldehyde functional group. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The presence of the tributylstannyl group makes it a valuable reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde typically involves the stannylation of a thiazole precursor. One common method is the reaction of 2-bromo-1,3-thiazole-4-carbaldehyde with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or photophysical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde primarily involves its role as a reagent in Stille coupling reactions. The palladium-catalyzed process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)thiophene
- 2-(Tributylstannyl)furan
Uniqueness
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which provides versatility in synthetic applications. The thiazole ring imparts stability and reactivity, while the aldehyde group allows for further functionalization.
Propiedades
Fórmula molecular |
C16H29NOSSn |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
2-tributylstannyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-1-4-2-7-3-5-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Clave InChI |
IZSBCUFKBRRYAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


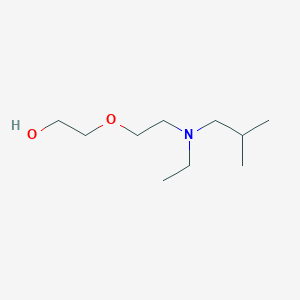
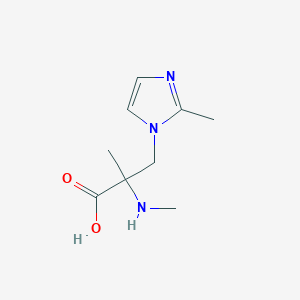
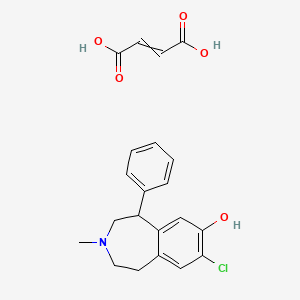
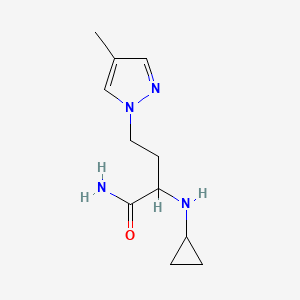



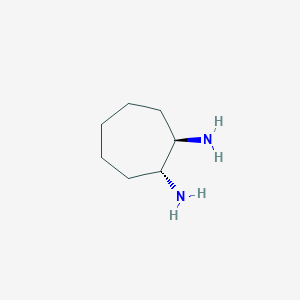




![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)

